3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenethyl group, and a dimethylimidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the benzyl and dimethoxyphenethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in theoretical studies.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique structural properties.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context, but often involve binding to active sites or allosteric sites on target molecules, thereby influencing their function .
Comparison with Similar Compounds
Similar compounds to 3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. Examples include:
- 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one
- 2-methylimidazo[4,5-b]pyridine
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-benzyl-6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-17-15-30-22-23(28(2)26(33)31(24(22)32)16-19-8-6-5-7-9-19)27-25(30)29(17)13-12-18-10-11-20(34-3)21(14-18)35-4/h5-11,14-15H,12-13,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOISINFOWQPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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